1,6,11-Triisopropyl-di-2-butenylenetriamine
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Overview
Description
1,6,11-Triisopropyl-di-2-butenylenetriamine is an organic compound characterized by its unique structure, which includes three isopropyl groups attached to a di-2-butenylenetriamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Triisopropyl-di-2-butenylenetriamine typically involves multi-step organic reactions. One common method includes the alkylation of di-2-butenylenetriamine with isopropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,6,11-Triisopropyl-di-2-butenylenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,6,11-Triisopropyl-di-2-butenylenetriamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,6,11-Triisopropyl-di-2-butenylenetriamine involves its interaction with molecular targets through its amine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
1,6,11-Triisopropyl-di-2-butenylenetriamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in various chemical reactions.
Properties
CAS No. |
94908-30-2 |
---|---|
Molecular Formula |
C17H35N3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(E)-N,N'-di(propan-2-yl)-N'-[(E)-4-(propan-2-ylamino)but-2-enyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C17H35N3/c1-15(2)18-11-7-9-13-20(17(5)6)14-10-8-12-19-16(3)4/h7-10,15-19H,11-14H2,1-6H3/b9-7+,10-8+ |
InChI Key |
NQNPALSZCSPJTA-FIFLTTCUSA-N |
Isomeric SMILES |
CC(NC/C=C/CN(C(C)C)C/C=C/CNC(C)C)C |
Canonical SMILES |
CC(C)NCC=CCN(CC=CCNC(C)C)C(C)C |
Origin of Product |
United States |
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